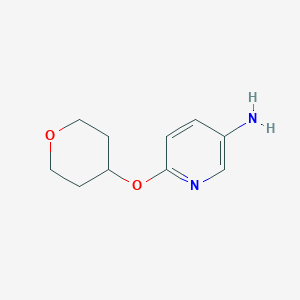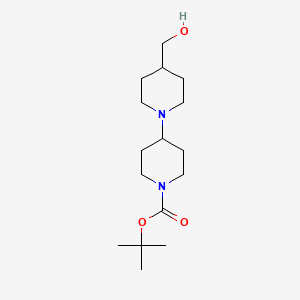
1'-(tert-Butoxycarbonyl)-1,4'-bipiperidine-4-methanol
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . In a study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of compounds with the Boc group can vary widely depending on the specific compound. For example, the molecular weight of N-(tert-butoxycarbonyl)-l-phenylalanine is 265.3 g/mol .
Chemical Reactions Analysis
The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the Boc group can vary widely. For example, the heat capacities of N-(tert-butoxycarbonyl)-l-phenylalanine were measured over the temperature range from 78 to 350 K .
Applications De Recherche Scientifique
Efficient Synthesis Protocols
Researchers have developed efficient methodologies for synthesizing compounds related to 1'-(tert-Butoxycarbonyl)-1,4'-bipiperidine-4-methanol, highlighting its utility in organic synthesis. For instance, an efficient one-pot protocol has been described for the reduction of β-nitro alcohols to their corresponding N-(tert-butoxycarbonyl) amino alcohols, showcasing the compound's role in facilitating short synthesis routes for complex molecules (Saikia et al., 2008).
Novel Reagent Development
The compound has been utilized in the development of new reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), which serves as a tert-butoxycarbonylation agent for various substrates. This reagent demonstrates chemoselectivity and high yield under mild conditions, underscoring the compound's versatility in organic synthesis (Ouchi et al., 2002).
Polymer Chemistry Applications
In the field of polymer chemistry, the tert-butoxycarbonyl moiety, a key feature of 1'-(tert-Butoxycarbonyl)-1,4'-bipiperidine-4-methanol, has been explored for its role in the thermal decomposition of methacrylate polymers. This research provides insights into the deprotection of the BOC group in polymer side chains and its implications for polymer stability and decomposition (Jing et al., 2019).
Chemical Resolution Techniques
The compound's structure has also been leveraged in chemical resolution techniques, as demonstrated by the stereospecific resolution of N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine using lipase from Pseudomonas cepacia. This research highlights the compound's utility in enantiomerically pure compound synthesis, which is crucial for pharmaceutical and fine chemical industries (Goswami et al., 2001).
Material Properties and Applications
Further studies delve into the properties and applications of amino acid-based polyacetylenes derived from compounds similar to 1'-(tert-Butoxycarbonyl)-1,4'-bipiperidine-4-methanol. These polymers demonstrate significant potential in materials science, offering insights into helical conformation and photophysical properties, which could pave the way for new material innovations (Gao et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)piperidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-6-14(7-11-18)17-8-4-13(12-19)5-9-17/h13-14,19H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWJTWBTFUGALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(tert-Butoxycarbonyl)-1,4'-bipiperidine-4-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)
![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)
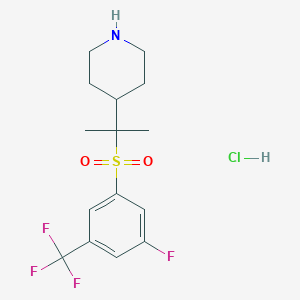
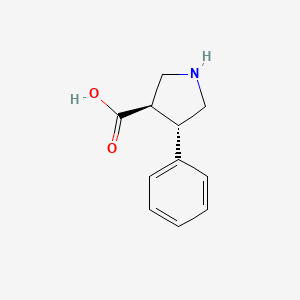
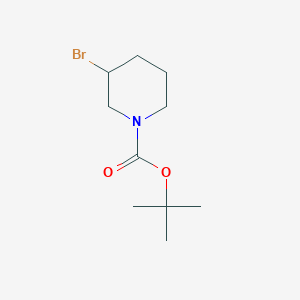
![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)
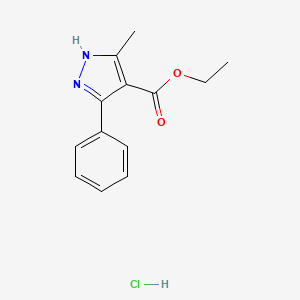
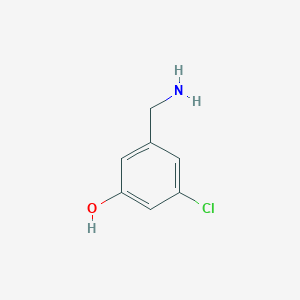

![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)
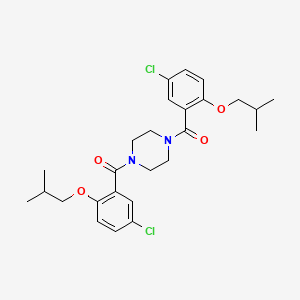
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)
